tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate
Description
tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is a carbamate-protected amine featuring a six-membered oxane (tetrahydropyran) ring with an aminomethyl (-CH₂NH₂) substituent at the 6-position and a tert-butoxycarbonyl (Boc) group at the 3-position. The stereochemistry (3R,6S) plays a critical role in its spatial arrangement, influencing its interactions in synthetic and biological contexts. This compound is widely utilized as a building block in medicinal chemistry, particularly for peptide synthesis and drug development, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-4-5-9(6-12)15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWMCCCMJFURO-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate typically involves the following steps:
Formation of the oxane ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the aminomethyl group: This step involves the functionalization of the oxane ring with an aminomethyl group, often through nucleophilic substitution reactions.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminomethyl oxane derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of oxime or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxime or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug precursor or intermediate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Aminomethyl vs. Hydroxymethyl
The substitution of functional groups on the oxane ring significantly impacts physicochemical properties. Key analogs include:
tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate ()
- Molecular Formula: C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Key Differences: Replacing the aminomethyl group with hydroxymethyl (-CH₂OH) increases polarity due to the hydroxyl group’s hydrogen-bonding capacity. However, the absence of a primary amine limits its utility in further functionalization (e.g., coupling reactions) .
tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate ()
- Molecular Formula: C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Key Differences : This stereoisomer (3S,6S) exhibits distinct spatial geometry, which may alter crystal packing, melting points, or biological target interactions compared to the (3R,6S) configuration .
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| Target Compound | -CH₂NH₂ | C₁₁H₂₁N₂O₃ | 229.30 | Primary amine for functionalization |
| (3R,6S)-6-(hydroxymethyl)oxane analog | -CH₂OH | C₁₁H₂₁NO₄ | 231.29 | Enhanced hydrophilicity |
| (3S,6S)-6-(hydroxymethyl)oxane analog | -CH₂OH | C₁₁H₂₁NO₄ | 231.29 | Stereochemical differences |
Ring System Variations: Oxane vs. Piperidine vs. Bicyclic Systems
tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate ()
- Structure : Piperidine ring (six-membered amine) with a methyl substituent.
- Key Differences : The piperidine ring’s basic nitrogen increases reactivity under acidic conditions compared to the oxane’s ether oxygen. This impacts Boc group stability; for example, piperidine derivatives may require milder deprotection conditions .
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate ()
- Structure: Bicyclic tetrahydroquinoline system.
- Molecular Formula : C₁₄H₂₁N₃O₂
- Molecular Weight : 271.34 g/mol
- However, reduced solubility may occur due to increased hydrophobicity .
Heterocyclic Variations: Pyridazine Derivatives
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate ()
- Structure: Pyridazine ring (aromatic six-membered di-azine) with aminomethyl.
- Molecular Formula : C₁₀H₁₆N₄O₂
- Molecular Weight : 224.26 g/mol
- Key Differences : The planar pyridazine ring enables π-π stacking interactions, beneficial in drug design for targeting aromatic enzyme pockets. However, the reduced aliphatic character may decrease membrane permeability compared to oxane derivatives .
Stereochemical Considerations
The (3R,6S) configuration of the target compound distinguishes it from stereoisomers like the (3S,6S)-hydroxymethyl analog (). Such differences can lead to variations in:
- Crystallinity : Altered hydrogen-bonding networks may affect melting points and solubility.
- Biological Activity : Enantiomers often exhibit divergent pharmacodynamic profiles; for example, one stereoisomer may bind more effectively to a chiral enzyme .
Biological Activity
Tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of CHNO and a molecular weight of approximately 230.31 g/mol, this compound features a tert-butyl group attached to a carbamate moiety linked to an oxane ring with an aminomethyl substituent at the 6-position. The stereochemistry of the oxane plays a crucial role in determining its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit properties such as:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) .
- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines, which are implicated in neuroinflammation associated with AD .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Neuroprotective Properties : In vitro studies indicated that derivatives of this compound could protect astrocytes from amyloid beta (Aβ) toxicity by modulating inflammatory responses . Specifically, it was observed that treatment with related compounds resulted in decreased levels of TNF-α and IL-6 in astrocyte cultures exposed to Aβ.
- Binding Affinity Studies : Interaction studies have focused on assessing the binding affinity of this compound against specific receptors involved in neurodegenerative pathways. Such studies are essential for understanding the therapeutic potential of this compound .
Comparative Analysis
A comparison table of structurally similar compounds and their unique features is provided below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | 1240390-36-6 | 0.85 | Contains a tetrahydrofuran structure |
| Tert-butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate | 1923238-60-1 | 0.87 | Hydroxymethyl substitution instead of aminomethyl |
| Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 1628794-75-1 | 0.92 | Features a tetrahydrofuran ring |
Study on Neuroprotection
A notable study investigated the neuroprotective effects of similar compounds against Aβ-induced toxicity in astrocytes. The findings suggested that these compounds could significantly reduce cell death and inflammatory cytokine production compared to untreated controls .
Enzyme Inhibition Study
Another study focused on evaluating the inhibitory effects on β-secretase activity using a series of related carbamates. Results indicated that certain derivatives could effectively lower β-secretase activity, suggesting their potential as therapeutic agents for AD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
